amine](/img/structure/B12108558.png)
[1-(2,4-Dichlorophenyl)ethyl](prop-2-EN-1-YL)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following molecular formula:
- It consists of a dichlorophenyl group attached to an ethylamine moiety via a propenyl (allyl) linkage.
- The compound’s structure is as follows: !Structure
- Physically, it appears as a crystalline, colorless substance with a distinct odor.
1-(2,4-Dichlorophenyl)ethylamine: C11H11Cl2N
.Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves the reaction of 2,4-dichlorophenylethylamine with prop-2-en-1-yl (allyl) groups.
- Industrial production methods may vary, but they would likely optimize yield and purity.
Chemical Reactions Analysis
Reactivity: Due to the presence of the indole nucleus, this compound may undergo various reactions, including electrophilic substitution.
Common Reagents and Conditions: These would depend on the specific reactions. For example, it could participate in nucleophilic substitution, oxidation, or reduction reactions.
Major Products: Without specific data, we can’t pinpoint exact products. exploring its reactivity with various reagents would yield valuable insights.
Scientific Research Applications
Mechanism of Action
- Unfortunately, specific details regarding its mechanism of action are not readily available. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other indole derivatives.
Similar Compounds: Explore related compounds, such as other indole derivatives or molecules with similar functional groups.
Properties
Molecular Formula |
C11H13Cl2N |
|---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
N-[1-(2,4-dichlorophenyl)ethyl]prop-2-en-1-amine |
InChI |
InChI=1S/C11H13Cl2N/c1-3-6-14-8(2)10-5-4-9(12)7-11(10)13/h3-5,7-8,14H,1,6H2,2H3 |
InChI Key |
LGTPOKPBCFORJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


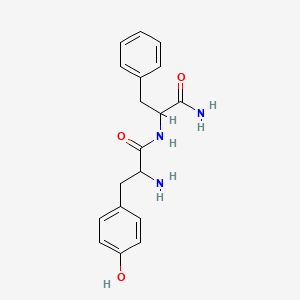
![2-amino-N-[1-(8-chloro-1-oxo-2-phenylisoquinolin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12108483.png)



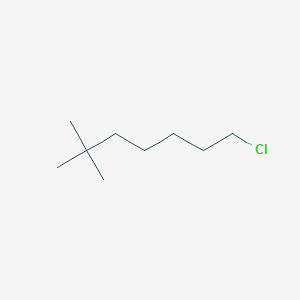
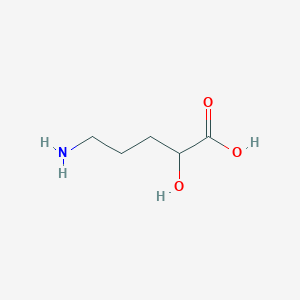
![Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B12108510.png)


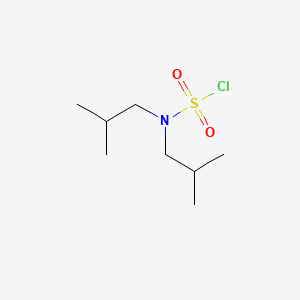
![tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane](/img/structure/B12108547.png)
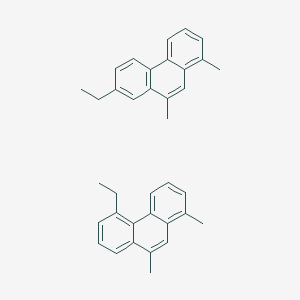
![{(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-1.3-oxazolidin-5-yl}methyl acetate](/img/structure/B12108557.png)
